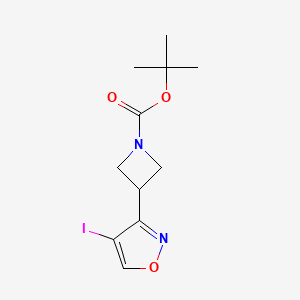
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include an azetidine ring and an oxazole ring substituted with an iodine atom.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring followed by the introduction of the oxazole ring and subsequent iodination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Analyse Chemischer Reaktionen
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azetidine and oxazole derivatives.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The iodine atom may also play a role in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate include:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxazole ring and iodine atom, making it less reactive in certain contexts.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but can be used in similar synthetic applications
Eigenschaften
Molekularformel |
C11H15IN2O3 |
|---|---|
Molekulargewicht |
350.15 g/mol |
IUPAC-Name |
tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-4-7(5-14)9-8(12)6-16-13-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BQWCPVUJSPKVRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















